molecular formula C12H10N2O4S2 B058021 Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) CAS No. 22624-54-0

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)

Cat. No.: B058021
CAS No.: 22624-54-0
M. Wt: 310.4 g/mol
InChI Key: SLORFIRBIOJAPR-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is a chemical compound with the molecular formula C12H10N2O4S2 and a molecular weight of 310.35 g/mol . This compound is characterized by the presence of a dithietane ring, which is a four-membered ring containing two sulfur atoms. The compound is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) typically involves the reaction of cyanoacetic acid derivatives with sulfur-containing reagents. One common method involves the condensation of diethyl cyanoacetate with elemental sulfur in the presence of a base, such as sodium ethoxide, to form the dithietane ring . The reaction is usually carried out under reflux conditions to ensure complete formation of the product.

Industrial Production Methods

While specific industrial production methods for Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) can undergo various types of chemical reactions, including:

    Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The cyano groups can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing derivatives.

    Substitution: Various substituted cyanoacetates.

Scientific Research Applications

Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the dithietane ring and cyano groups play a crucial role in determining the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(malonate)
  • Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(acetate)

Uniqueness

Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is unique due to the presence of both the dithietane ring and cyano groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-cyano-2-[4-(1-cyano-2-ethoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S2/c1-3-17-9(15)7(5-13)11-19-12(20-11)8(6-14)10(16)18-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLORFIRBIOJAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1SC(=C(C#N)C(=O)OCC)S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384339
Record name Diethyl (2E,2'E)-2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22624-54-0
Record name Diethyl (2E,2'E)-2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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